Zanubrutinib

Übersicht

Beschreibung

Zanubrutinib, marketed under the brand name Brukinsa, is a second-generation Bruton’s tyrosine kinase (BTK) inhibitor. It is primarily used for the treatment of various B-cell malignancies, including mantle cell lymphoma, Waldenström’s macroglobulinemia, marginal zone lymphoma, and chronic lymphocytic leukemia . This compound has shown significant efficacy and safety improvements over first-generation BTK inhibitors, making it a promising option for patients with these conditions .

Wissenschaftliche Forschungsanwendungen

Zanubrutinib hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der BTK-Hemmung und ihrer Auswirkungen auf die B-Zell-Rezeptor-Signalwege verwendet.

Biologie: this compound wird in der Forschung eingesetzt, um die Rolle von BTK in verschiedenen zellulären Prozessen zu verstehen, darunter die Immunantwort und die Zellproliferation.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv die Bruton-Tyrosinkinase hemmt, ein essentielles Enzym im B-Zell-Rezeptor-Signalweg. Indem es an die aktive Stelle von BTK bindet, verhindert this compound die Phosphorylierung und Aktivierung von nachgeschalteten Signalmolekülen, was letztendlich zur Hemmung der B-Zell-Proliferation und -Überlebens führt . Diese gezielte Wirkung reduziert das Tumorwachstum und verbessert die Patientenergebnisse bei B-Zell-Malignomen .

Wirkmechanismus

Target of Action

Zanubrutinib is a novel Bruton’s tyrosine kinase (BTK) inhibitor . BTK is an enzyme that plays a crucial role in oncogenic signaling pathways, promoting the survival and proliferation of malignant B cells .

Mode of Action

This compound works by binding to the active site of BTK, thereby inhibiting its function . This inhibition blocks the activity of BTK, which is associated with malignant B-cell growth and survival . Compared to the first-generation BTK inhibitor ibrutinib, this compound displays higher potency and selectivity for BTK with fewer off-target effects .

Biochemical Pathways

This compound affects multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . It inhibits the B-cell receptor (BCR) signaling pathway, leading to the activation of NF-κB and related pathways . This inhibition results in the hampering of pre-BCR signaling and B cell development .

Pharmacokinetics

This compound was developed using a structure-activity strategy to enhance its specificity as well as enzymatic and pharmacokinetic properties . It has better bioavailability compared to ibrutinib . The mean half-life of this compound is approximately 2–4 hours after a single oral dose of 160 or 320 mg, and the geometric mean apparent oral clearance is 182 L/h .

Result of Action

This compound effectively inhibits the phosphorylation of proteins in the ERBB signaling cascade, including the downstream kinases Akt and ERK, which mediate key signals ensuring the survival and proliferation of cancer cells . It reduces the tumor size in mantle cell lymphoma by decreasing the survival of malignant B cells .

Action Environment

The efficacy and safety of this compound can be influenced by various factors. For instance, mutations in MYD88, TNFAIP3, and KMT2D can affect the progression-free survival in patients with relapsed/refractory marginal zone lymphoma treated with this compound . Additionally, the presence of acquired BTK and PLCG2 mutations in circulating tumor cell–free DNA while on therapy may herald clinical disease progression .

Biochemische Analyse

Biochemical Properties

Zanubrutinib plays a crucial role in biochemical reactions by inhibiting Bruton’s tyrosine kinase (BTK), an enzyme involved in B-cell receptor signaling . This inhibition disrupts the survival and proliferation of malignant B cells. This compound interacts specifically with BTK by binding to its active site, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation . Compared to first-generation BTK inhibitors like ibrutinib, this compound exhibits higher selectivity for BTK with fewer off-target effects .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly B cells. By targeting BTK, this compound impairs cell proliferation, migration, and activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This inhibition leads to reduced cell survival and proliferation in malignant B cells. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic efficacy in B-cell malignancies .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding covalently to the active site of BTK, thereby inhibiting its kinase activity . This binding prevents the phosphorylation of downstream signaling molecules, ultimately leading to the inhibition of B-cell receptor signaling pathways . The inhibition of BTK by this compound results in decreased activation of NF-κB and other transcription factors, reducing the expression of genes involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and potency over extended periods . Long-term exposure to this compound can lead to the development of resistance in some cases . Additionally, the degradation of this compound and its metabolites has been studied to understand its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound is well-tolerated at therapeutic doses, with minimal toxic or adverse effects . At higher doses, this compound can cause toxic effects, including hematological toxicity and liver damage . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 (CYP)3A in the liver . The metabolic pathways of this compound involve oxidation and subsequent conjugation reactions, leading to the formation of various metabolites . These metabolites are then excreted through the urine and feces . The interaction of this compound with metabolic enzymes and cofactors plays a crucial role in determining its pharmacokinetic properties and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which facilitate its uptake and distribution . The localization and accumulation of this compound within specific tissues and compartments are influenced by these interactions, contributing to its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with BTK and other signaling molecules . This compound does not require specific targeting signals or post-translational modifications for its localization . Its activity and function are determined by its ability to bind to BTK and inhibit its kinase activity within the cytoplasm .

Vorbereitungsmethoden

Die Synthese von Zanubrutinib umfasst mehrere wichtige Schritte. Einer der primären Synthesewege umfasst die Kupplung eines Phenoxyphenyl-Derivats mit einem Piperidinyl-Pyrazolopyrimidin-Zwischenprodukt. Das Endprodukt wird durch chirale Hochleistungsflüssigchromatographie (HPLC) Trennung erhalten . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute, chemischer Reinheit und optischer Reinheit, um sicherzustellen, dass die Verbindung für die großtechnische Herstellung geeignet ist .

Analyse Chemischer Reaktionen

Zanubrutinib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.

Reduktion: Die Verbindung kann auch einem reduktiven Stress ausgesetzt sein, was zu verschiedenen Abbauprodukten führt.

Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung des Phenoxyphenyl-Restes.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Abbauprodukte, die analysiert werden, um die Stabilität und Wirksamkeit der Verbindung zu gewährleisten .

Vergleich Mit ähnlichen Verbindungen

Zanubrutinib wird oft mit anderen BTK-Inhibitoren verglichen, wie z. B. Ibrutinib und Acalabrutinib. Obwohl alle drei Verbindungen BTK als Zielmolekül haben, hat this compound eine höhere Selektivität und Potenz gezeigt, was zu weniger Off-Target-Effekten und verbesserten Sicherheitsprofilen führt . Darüber hinaus liefert this compound eine kontinuierliche Exposition über seiner inhibitorischen Konzentration, was seine Wirksamkeit erhöht .

Ähnliche Verbindungen

Ibrutinib: Der BTK-Inhibitor der ersten Generation mit breiteren Off-Target-Effekten.

Acalabrutinib: Ein weiterer BTK-Inhibitor der zweiten Generation mit einem anderen Sicherheits- und Wirksamkeits-Profil im Vergleich zu this compound.

Zusammenfassend lässt sich sagen, dass this compound eine bedeutende Weiterentwicklung in der Behandlung von B-Zell-Malignomen darstellt und eine verbesserte Wirksamkeit und Sicherheit gegenüber früheren BTK-Inhibitoren bietet. Sein gezielter Wirkmechanismus und seine breite Palette an wissenschaftlichen Anwendungen machen ihn zu einer wertvollen Verbindung sowohl im klinischen als auch im Forschungseinsatz.

Eigenschaften

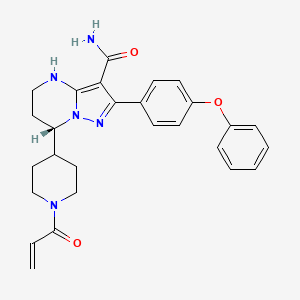

IUPAC Name |

(7S)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOAOAWBMHREKO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC(CC1)[C@@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026208 | |

| Record name | Zanubrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bruton's tyrosine kinase (BTK) is a non-receptor kinase and a signalling molecule for the B cell receptors expressed on the peripheral B cell surface. The BCR signalling pathway plays a crucial role in normal B-cell development but also the proliferation and survival of malignant B cells in many B cell malignancies, including mantle-cell lymphoma (MCL). Once activated by upstream Src-family kinases, BTK phosphorylates phospholipase-Cγ (PLCγ), leading to Ca2+ mobilization and activation of NF-κB and MAP kinase pathways. These downstream cascades promote the expression of genes involved in B cell proliferation and survival. The BCR signalling pathway also induces the anti-apoptotic protein Bcl-xL and regulates the integrin α4β1 (VLA-4)-mediated adhesion of B cells to vascular cell adhesion molecule-1 (VCAM-1) and fibronectin via BTK. Apart from the direct downstream signal transduction pathway of B cells, BTK is also involved in chemokine receptor, Toll-like receptor (TLR) and Fc receptor signalling pathways. Zanubrutinib inhibits BTK by forming a covalent bond with cysteine 481 residue in the adenosine triphosphate (ATP)–binding pocket of BTK, which is the enzyme's active site. This binding specificity is commonly seen with other BTK inhibitors. Due to this binding profile, zanubrutinib may also bind with varying affinities to related and unrelated ATP-binding kinases that possess a cysteine residue at this position. By blocking the BCR signalling pathway, zanubrutinib inhibits the proliferation, trafficking, chemotaxis, and adhesion of malignant B cells, ultimately leading to reduced tumour size. Zanubrutinib was also shown to downregulate programmed death-ligand 1 (PD-1) expression and cytotoxic T lymphocyte-associated antigen-4 (CTLA-4) on CD4+ T cells. | |

| Record name | Zanubrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1691249-45-2 | |

| Record name | (7S)-4,5,6,7-Tetrahydro-7-[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1691249-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zanubrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1691249452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanubrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zanubrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZANUBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG9MHG098Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.